molecular formula C19H21N5O3 B451532 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE

Cat. No.: B451532
M. Wt: 367.4g/mol
InChI Key: CKWFVLVSGXQXGL-UHFFFAOYSA-N
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Description

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This reaction forms an intermediate, which is then further reacted to introduce the adamantane and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the adamantane moiety, which is known for its antiviral properties, suggests possible applications in antiviral drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. Its structural features make it a candidate for use in advanced materials science.

Mechanism of Action

The mechanism by which 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and triazole ring can participate in redox reactions, influencing cellular processes. The adamantane moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1H-1,2,4-triazole: A simpler compound with similar reactivity but lacking the adamantane and phenyl groups.

    N-phenyl-1-adamantanecarboxamide: Lacks the triazole and nitro groups, but shares the adamantane and phenyl moieties.

    1-amino-3-nitro-1H-1,2,4-triazole: Similar triazole structure but with an amino group instead of the adamantane and phenyl groups.

Uniqueness

3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-PHENYL-1-ADAMANTANECARBOXAMIDE is unique due to the combination of its structural features

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4g/mol

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)-N-phenyladamantane-1-carboxamide

InChI

InChI=1S/C19H21N5O3/c25-16(21-15-4-2-1-3-5-15)18-7-13-6-14(8-18)10-19(9-13,11-18)23-12-20-17(22-23)24(26)27/h1-5,12-14H,6-11H2,(H,21,25)

InChI Key

CKWFVLVSGXQXGL-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=CC=C5

Origin of Product

United States

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